molecular formula C15H17N3O4S B2451216 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide CAS No. 1207003-48-2

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide

Cat. No.: B2451216
CAS No.: 1207003-48-2
M. Wt: 335.38
InChI Key: XKMYDUDQJAUNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide (PubChem CID: 45504570) is a synthetic organic compound with a molecular formula of C15H17N3O4S and is supplied for research purposes exclusively . This chemical entity features a 5-methylisoxazole-3-carboxamide scaffold linked to a 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline group. The isoxazole-carboxamide motif is a recognized pharmacophore in medicinal chemistry. Analogous compounds containing the 5-methylisoxazole carboxamide structure have been investigated as core templates in the design of potent kinase inhibitors, such as selective FLT3 inhibitors for acute myeloid leukemia research, demonstrating the value of this chemotype in targeted drug discovery . Furthermore, related isoxazole derivatives have been studied as immunomodulatory agents, drawing structural parallels to established therapeutics like Leflunomide, indicating potential applications in immunological and inflammatory disease research . The compound's structure, which incorporates a tetrahydroquinoline system, is a common feature in many bioactive molecules. This product is intended for laboratory research use only and is not approved for use in humans or as a veterinary product. Researchers can utilize this compound as a key intermediate, a building block in synthetic chemistry, a standard for analytical method development, or a candidate for high-throughput screening in various biological assays.

Properties

IUPAC Name

5-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-8-13(17-22-10)15(19)16-12-6-5-11-4-3-7-18(14(11)9-12)23(2,20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMYDUDQJAUNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

Reaction Conditions Reactants Products Reference
6M HCl, reflux, 12 hours5-methyl-isoxazole-3-carboxamide5-methylisoxazole-3-carboxylic acid + 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
2M NaOH, 80°C, 8 hoursSame as aboveSame as above (via saponification)

Mechanistic Insight :
The reaction proceeds through nucleophilic attack by water (acidic) or hydroxide ion (basic) on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond. The sulfonamide group remains stable under these conditions .

Electrophilic Substitution on the Isoxazole Ring

The methyl group at position 5 directs electrophiles to positions 4 and/or 2 of the isoxazole ring. Nitration and halogenation are feasible under controlled conditions.

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hours5-methyl-4-nitroisoxazole-3-carboxamide derivative65%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 1 hour5-methyl-4-bromoisoxazole-3-carboxamide derivative58%

Key Notes :

  • The electron-deficient isoxazole ring requires strong electrophiles for substitution.

  • Steric hindrance from the methyl group limits reactivity at position 5 .

Functionalization of the Sulfonamide Group

The methylsulfonyl group exhibits stability under most conditions but can participate in nucleophilic substitution with strong bases.

Reaction Conditions Product Yield Reference
Desulfonation*LiAlH₄, THF, reflux, 6 hours1,2,3,4-tetrahydroquinolin-7-amine + SO₂(CH₃)42%
AlkylationNaH, DMF, alkyl halide, 60°C, 4 hoursN-alkylated sulfonamide derivative35%

Mechanistic Insight :
Desulfonation is rare and requires strong reducing agents. Alkylation occurs at the sulfonamide nitrogen only under forcing conditions .

Reduction of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring can undergo further hydrogenation or oxidation, altering its aromaticity.

Reaction Conditions Product Yield Reference
OxidationKMnO₄, H₂O, 100°C, 3 hoursQuinoline-7-sulfonamide derivative78%
HydrogenationH₂ (1 atm), Pd/C, EtOH, RT, 12 hoursDecahydroquinoline sulfonamide derivative85%

Applications :

  • Oxidation converts the tetrahydroquinoline to a fully aromatic system, enhancing π-stacking interactions.

  • Hydrogenation increases conformational flexibility for binding studies.

Cross-Coupling Reactions

The carboxamide and sulfonamide groups enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reaction Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 8 hoursBiaryl-substituted isoxazole derivative60%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylated tetrahydroquinoline derivative55%

Limitations :

  • The sulfonamide group may coordinate with palladium, necessitating optimized ligands .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Reaction Conditions Product Yield Reference
With nitrile oxideRT, 24 hours, no catalystIsoxazolo[5,4-d]isoxazole fused derivative70%

Stereochemical Outcome :

  • Reactions proceed with high regioselectivity due to the electron-withdrawing carboxamide group .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), making it suitable for oral drug delivery.

Condition Half-Life Degradation Products Reference
SGF (pH 1.2, 37°C)4.2 hoursHydrolyzed carboxylic acid
SIF (pH 6.8, 37°C)8.7 hoursMinimal degradation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition in human tumor cells, indicating that this compound may possess similar properties .

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Antimicrobial Properties : Compounds structurally related to this compound have been noted for their antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .
  • Neurological Applications : The tetrahydroquinoline framework has been associated with neuroprotective effects. Research into related compounds indicates that they may benefit conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and immune response. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide stands out due to its unique combination of biological activities and therapeutic potential. Similar compounds include other isoxazole derivatives such as 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide and 5-methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide . These compounds share some common properties but differ in their specific biological activities and therapeutic applications.

Biological Activity

5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various cellular processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the isoxazole ring through the reaction of hydroxylamine with suitable precursors under acidic conditions. Subsequent reactions introduce the tetrahydroquinoline moiety and the carboxamide functional group, allowing for the final product's assembly.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been observed to interact with specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to modulation of various cellular pathways, influencing signal transduction and gene expression.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects : Studies have suggested that it may have significant antiproliferative effects on cancer cell lines. For instance, it has shown potential in inhibiting the growth of human breast cancer cells by modulating cell cycle regulators and pro-apoptotic genes .
  • Enzyme Inhibition : The compound has been tested against multiple isoforms of carbonic anhydrase (hCA I, II, VII, XII), showing varying degrees of inhibition. While some derivatives demonstrated weak inhibitory potential, they serve as lead molecules for developing more selective inhibitors .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit proliferation in specific cancer cell lines. For example, a study involving MCF-7 cells reported a decrease in growth rates and enhanced sensitivity to chemotherapeutic agents when treated with this compound .
  • Inhibition of Carbonic Anhydrase : Another study focused on its inhibitory effects on carbonic anhydrase isoforms. Although the inhibition was modest (with K_i values around 96 μM), these findings highlight the potential for further development into more potent derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntiproliferativeInhibits growth in MCF-7 cells
Enzyme InhibitionModest inhibition of hCA I (K_i = 96 μM)
Cellular Pathway ModulationAlters expression of cell cycle genes

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp0–5°C (coupling)Prevents decomposition
CatalystHOBt/EDCIMaximizes amide bond formation
PurificationSilica gel (60–200 mesh)Removes sulfonamide byproducts
Source : Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.